molecular formula C18H18ClNO3 B1663170 N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide CAS No. 84348-93-6

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide

Cat. No. B1663170
CAS RN: 84348-93-6
M. Wt: 331.8 g/mol
InChI Key: NVNGUFUOKYOUJL-UHFFFAOYSA-N
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Description

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide, commonly known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of ion channel blockers and is known to specifically inhibit volume-regulated anion channels (VRACs).

Scientific Research Applications

Synthesis of Acetamide Derivatives

  • Synthesis and Potential Applications : The synthesis of novel acetamide derivatives, such as those related to phthalimide and paracetamol analogues, highlights a green approach and potential analgesic and antipyretic properties. These compounds are synthesized through environmentally friendly methods, demonstrating potential for medical applications without specific reference to the exact compound of interest (Reddy et al., 2013); (Reddy et al., 2014).

Biological Activities of Related Compounds

  • Anticonvulsant Activity : Research into the anticonvulsant activity of amide derivatives of 4-amino-1,2-naphthoquinone reveals that some compounds exhibit significant protective effects against seizures. This suggests a potential area of therapeutic application for related acetamide derivatives in epilepsy treatment (Bansal et al., 2013).

  • Antimicrobial and Cytotoxic Activity : A series of novel azetidine-2-one derivatives of 1H-benzimidazole, including some acetamide-related structures, were synthesized and demonstrated good antibacterial and cytotoxic activities. This suggests that acetamide derivatives could potentially serve as templates for developing new antimicrobial agents (Noolvi et al., 2014).

Molecular Conformations and Supramolecular Assembly

  • Structural Studies : Investigations into the structures of halogenated N,2-diarylacetamides provide insights into their molecular conformations and supramolecular assembly. This research can inform the design and synthesis of new compounds with specific physical and chemical properties for scientific applications (Nayak et al., 2014).

properties

CAS RN

84348-93-6

Product Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide

InChI

InChI=1S/C18H18ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h5-6,9-10,12H,2-4,7-8H2,1H3

InChI Key

NVNGUFUOKYOUJL-UHFFFAOYSA-N

SMILES

CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Canonical SMILES

CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

synonyms

CB-5468139;  N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclohexylacetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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